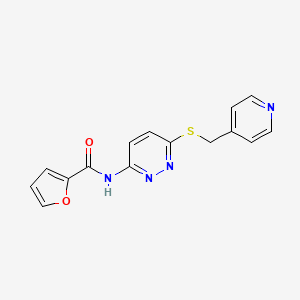

N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide, commonly known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTP1B is a protein tyrosine phosphatase that plays a crucial role in regulating insulin signaling and glucose homeostasis. Inhibition of PTP1B has been shown to improve insulin sensitivity, making it an attractive target for the development of therapeutics for type 2 diabetes and other metabolic disorders.

Applications De Recherche Scientifique

Amplifiers of Phleomycin

Research has explored heterobicycles like N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide as amplifiers of phleomycin, a chemotherapy medication used to treat cancer. These compounds, including pyridinylpyrimidines with strongly basic side chains, have been studied for their activities against Escherichia coli, indicating potential in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Antiprotozoal Agents

Certain dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to this compound, have shown strong antiprotozoal activity. These compounds exhibit high DNA affinity and significant in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential for treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Synthesis and Properties Studies

The synthesis and properties of compounds like N-(quinolin-6-yl)furan-2-carboxamide, which share a similar structural motif with this compound, have been explored. These studies involve the synthesis through the coupling of amine with furan-2-carbonyl chloride and subsequent reactions to produce thioamide and thiazoloquinoline derivatives. Such research contributes to understanding the chemical behavior and potential applications of these compounds in medicinal chemistry and material science (El’chaninov & Aleksandrov, 2017).

Ionic Liquids Synthesis

Research has also focused on improving the synthesis methods for amide-thioethers, which are related to this compound. An enhanced synthesis approach using ionic liquids has been developed, offering better yields and shorter reaction times for producing carboxamide ligands containing thioether donor sites. This methodological advancement could facilitate the synthesis of related compounds with potential applications in coordination chemistry and catalysis (Meghdadi et al., 2012).

Propriétés

IUPAC Name |

N-[6-(pyridin-4-ylmethylsulfanyl)pyridazin-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c20-15(12-2-1-9-21-12)17-13-3-4-14(19-18-13)22-10-11-5-7-16-8-6-11/h1-9H,10H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZRGDGTNGSHPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2566185.png)

![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2566188.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2566196.png)